molecular formula C11H8N2O B8626752 5-Isocyanato-3-methylisoquinoline

5-Isocyanato-3-methylisoquinoline

Cat. No. B8626752
M. Wt: 184.19 g/mol
InChI Key: CVHZEQDQDMDUHT-UHFFFAOYSA-N
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Patent
US07812019B2

Procedure details

A solution of phosgene (20% in toluene, 2.9 mL, 5.5 mmol) of dichloromethane (30 mL)was cooled to 0° C. and treated dropwise with a solution of 4-dimethylaminopyridine (1.43 g, 11.7 mL) in dichloromethane (15 mL). A thick white suspension formed. A solution of 3-methyl-isoquinolin-5-ylamine (0.79 g, 5 mmol) in tetrahydrofuran (20 mL) was then added dropwise to this suspension. The reaction mixture was allowed to warm to ambient temperature and stirred overnight, the solvent was removed under reduced pressure, and the residue titurated with 50 mL of diethyl ether to give an approximately 0.1 M solution of 3-methyl-5-isocyanato-isoquinoline.
Quantity
2.9 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.79 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
11.7 mL
Type
catalyst
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](Cl)(Cl)=[O:2].[CH3:5][C:6]1[N:7]=[CH:8][C:9]2[C:14]([CH:15]=1)=[C:13]([NH2:16])[CH:12]=[CH:11][CH:10]=2>CN(C)C1C=CN=CC=1.ClCCl.O1CCCC1>[CH3:5][C:6]1[N:7]=[CH:8][C:9]2[C:14]([CH:15]=1)=[C:13]([N:16]=[C:1]=[O:2])[CH:12]=[CH:11][CH:10]=2

Inputs

Step One
Name
Quantity
2.9 mL
Type
reactant
Smiles
C(=O)(Cl)Cl
Name
Quantity
30 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0.79 g
Type
reactant
Smiles
CC=1N=CC2=CC=CC(=C2C1)N
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
11.7 mL
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C
Name
Quantity
15 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A thick white suspension formed
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MOLARITY
Name
Type
product
Smiles
CC=1N=CC2=CC=CC(=C2C1)N=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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